4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]-
Description
Core Quinolinamine Scaffold Configuration
The quinolinamine scaffold forms the central aromatic system of the molecule, consisting of a bicyclic structure that merges a benzene ring with a pyridine ring. The quinoline system is substituted at the 4-position by an amine group (-NH-), which serves as the attachment point for the phenoxy-phenyl-bis(2-chloroethyl)amino substituent. The nitrogen atom in the pyridine ring resides at the 1-position of the fused bicyclic system, creating an electron-deficient aromatic core that influences π-π stacking interactions.
The bond lengths within the quinoline moiety follow typical aromatic patterns, with C-C distances averaging $$1.39 \, \text{Å}$$ and C-N bonds measuring $$1.33 \, \text{Å}$$ in the pyridine ring. The amine group at the 4-position adopts a trigonal planar geometry, with a C-N-C bond angle of $$120^\circ$$, consistent with sp² hybridization. This configuration ensures conjugation between the lone pair of the amine nitrogen and the quinoline π-system, stabilizing the molecule through resonance.
Table 1: Key Structural Parameters of the Quinolinamine Core
| Parameter | Value | Source |
|---|---|---|
| C-C bond length (avg) | $$1.39 \, \text{Å}$$ | |
| Pyridine C-N bond | $$1.33 \, \text{Å}$$ | |
| C-N-C bond angle | $$120^\circ$$ |
Bis(2-chloroethyl)amino Phenoxy Substituent Spatial Arrangement
The bis(2-chloroethyl)amino phenoxy group is attached to the quinolinamine core via a phenyl ring and an ether oxygen atom. The phenoxy bridge (-O-) connects the central quinoline to a para-substituted phenyl ring, which itself bears a bis(2-chloroethyl)amino group (-N(CH₂CH₂Cl)₂). The chloroethyl substituents adopt a gauche conformation relative to the central nitrogen, with Cl-C-C-N torsional angles of approximately $$60^\circ$$, minimizing steric clashes between chlorine atoms.
The phenyl ring in the phenoxy group exhibits slight distortion from planarity due to steric interactions between the bulky bis(2-chloroethyl)amino group and adjacent hydrogen atoms. Dihedral angles between the phenoxy phenyl ring and the quinoline core range from $$30^\circ$$ to $$45^\circ$$, as determined by computational modeling. The oxygen atom in the ether linkage acts as a pivot, allowing limited rotation around the C-O bond, which contributes to the molecule’s conformational flexibility.
Table 2: Spatial Parameters of the Bis(2-chloroethyl)amino Substituent
| Parameter | Value | Source |
|---|---|---|
| Cl-C-C-N torsional angle | $$60^\circ$$ | |
| Phenyl ring dihedral angle | $$30^\circ–45^\circ$$ | |
| C-O bond length | $$1.42 \, \text{Å}$$ |
Torsional Angle Analysis of Inter-Ring Linkages
The molecule contains two critical inter-ring linkages: (1) the ether bond between the quinolinamine core and the phenoxy phenyl ring, and (2) the amine bond connecting the phenoxy phenyl ring to the bis(2-chloroethyl)amino group. Torsional angles at these junctions determine the molecule’s overall conformation.
- Quinoline-Phenoxy Linkage : The C-O-C bond between the quinoline and phenoxy phenyl ring exhibits a torsional angle of $$180^\circ$$ in the lowest-energy conformation, aligning the oxygen’s lone pairs with the aromatic π-system for maximal resonance stabilization. Minor deviations ($$±10^\circ$$) occur due to van der Waals interactions between adjacent hydrogen atoms.
- Phenoxy-Bis(2-chloroethyl)amino Linkage : The N-C bond connecting the phenoxy phenyl ring to the bis(2-chloroethyl)amino group shows torsional flexibility, with angles ranging from $$0^\circ$$ (eclipsed) to $$120^\circ$$ (staggered). Energy barriers for rotation are estimated at $$8–12 \, \text{kcal/mol}$$, allowing interconversion between conformers at room temperature.
Table 3: Torsional Angles in Inter-Ring Linkages
| Linkage | Torsional Angle Range | Energy Barrier (kcal/mol) | Source |
|---|---|---|---|
| Quinoline-phenoxy (C-O-C) | $$170^\circ–190^\circ$$ | 5 | |
| Phenoxy-bis(2-chloroethyl)amino | $$0^\circ–120^\circ$$ | 8–12 |
The combined effects of these torsional angles result in a molecule that adopts a semi-planar global conformation, with the quinoline core and phenoxy phenyl ring nearly coplanar, while the bis(2-chloroethyl)amino group projects outward to minimize steric strain.
Properties
CAS No. |
133331-86-9 |
|---|---|
Molecular Formula |
C25H23Cl2N3O |
Molecular Weight |
452.4 g/mol |
IUPAC Name |
N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]quinolin-4-amine |
InChI |
InChI=1S/C25H23Cl2N3O/c26-14-17-30(18-15-27)20-7-11-22(12-8-20)31-21-9-5-19(6-10-21)29-25-13-16-28-24-4-2-1-3-23(24)25/h1-13,16H,14-15,17-18H2,(H,28,29) |
InChI Key |
FQTNPFCHUUDIOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)OC4=CC=C(C=C4)N(CCCl)CCCl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- The synthesis often begins with a quinoline derivative bearing an amino group at the 4-position.
- Phenol or substituted phenol derivatives are used to form the phenoxy linkage.
- Bis(2-chloroethyl)amine or its precursors are introduced to install the alkylating bis(2-chloroethyl)amino groups.
Chlorination and Alkylation Steps
- Chlorinating agents such as thionyl chloride are employed to convert hydroxyl or other functional groups into chlorides, facilitating subsequent nucleophilic substitution.
- Typical chlorinating agent equivalents range from 1 to 6 molar equivalents per mole of intermediate, with 2 to 4 equivalents being common.
- Reactions are carried out in halogenated hydrocarbon solvents like dichloromethane, chloroform, or 1,2-dichloroethane at controlled temperatures (0°C to 40°C, often 25-35°C) to optimize yield and minimize side reactions.
Reaction Conditions and Reagents
- Organic bases such as triethylamine are used to neutralize acidic byproducts and promote nucleophilic substitution reactions.
- 2-Chloroethanol is a common reagent for introducing the 2-chloroethyl groups, reacting with amine intermediates in the presence of triethylamine.
- Reaction times vary from 2 to 4 hours depending on the step and reagents used.
- After reaction completion, aqueous workup involves addition of water, extraction with dichloromethane, washing with sodium bicarbonate and sodium chloride solutions, drying over sodium sulfate, and concentration under reduced pressure.
Purification and Isolation
- The crude product is often dissolved in ethyl acetate and precipitated by addition of anti-solvents such as n-hexane.
- Filtration and drying under vacuum at 45-50°C yield the purified compound.
- Typical yields reported are around 60-70% for the final product.
Representative Preparation Procedure (Based on Patent US9376394B2)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1 | React compound of formula (III) with 2-4 molar equivalents of thionyl chloride in dichloromethane at 25-35°C | Chlorination to form compound of formula (IV) |
| 2 | Add 2-chloroethanol (2-4 molar equivalents) and triethylamine (1.5-3 molar equivalents) at 25-35°C, stir 2-4 hours | Alkylation to introduce bis(2-chloroethyl)amino groups |
| 3 | Add water, extract with dichloromethane, wash with saturated sodium bicarbonate and sodium chloride, dry over sodium sulfate | Workup and purification |
| 4 | Concentrate organic layer under vacuum, dissolve residue in ethyl acetate, add n-hexane slowly at 27°C, stir 1 hour | Precipitation of product |
| 5 | Filter, wash, and dry under vacuum at 45-50°C for 4-5 hours | Isolation of pure compound |
Analytical and Research Findings
- The reaction conditions are optimized to minimize hydrolysis and formation of hydroxychloro and dihydroxy derivatives, which are impurities formed under strongly acidic or high-temperature conditions.
- Use of mild temperatures and controlled equivalents of reagents improves purity and yield.
- Spectroscopic techniques such as NMR, IR, and mass spectrometry are used to confirm the structure and purity of intermediates and final product.
- The compound’s stability and reactivity are influenced by the bis(2-chloroethyl)amino groups, requiring careful control of reaction parameters.
Summary Table of Key Preparation Parameters
| Parameter | Range/Value | Notes |
|---|---|---|
| Chlorinating agent (thionyl chloride) equivalents | 1-6 (commonly 2-4) molar equivalents | Controls chlorination efficiency |
| Solvent | Dichloromethane, 1,2-dichloroethane, chloroform | Halogenated hydrocarbons preferred |
| Temperature | 0°C to 40°C (optimal 25-35°C) | Prevents side reactions |
| Alkylating agent | 2-Chloroethanol (2-12 molar equivalents) | Introduces bis(2-chloroethyl)amino groups |
| Base | Triethylamine (1.5-3 molar equivalents) | Neutralizes acid byproducts |
| Reaction time | 2-4 hours per step | Ensures completion |
| Workup | Aqueous extraction, washing, drying | Removes impurities |
| Purification | Precipitation with n-hexane, vacuum drying | Yields pure compound |
| Yield | ~60-70% | High efficiency for multi-step synthesis |
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)quinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The bis(2-chloroethyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or iron powder with hydrochloric acid can be used for reduction.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
Oxidation: Quinoline N-oxide.
Reduction: Corresponding amines.
Substitution: Products with substituted bis(2-chloroethyl)amino groups.
Scientific Research Applications
N-(4-(4-(Bis(2-chloroethyl)amino)phenoxy)phenyl)quinolin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an anticancer agent due to its ability to alkylate DNA.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through alkylation, where the bis(2-chloroethyl)amino group forms covalent bonds with nucleophilic sites in DNA, leading to cross-linking and ultimately cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy. The molecular targets include guanine bases in DNA, and the pathways involved are those related to DNA damage response and repair.
Comparison with Similar Compounds
Thio Analog: 4-Quinolinamine, N-[4-[[4-[bis(2-chloroethyl)amino]phenyl]thio]phenyl]-
- Key Structural Difference: Replacement of the phenoxy oxygen with a sulfur atom.
- Impact :
Phenethyl Butanoate Derivative (CAS: 77063-16-2)
- Structure: Contains a butanoate ester group linked to a bis(2-chloroethyl)amino-substituted phenyl ring.
- Functional Comparison: The ester group may enhance metabolic instability compared to the stable ether linkage in the target compound. Downstream metabolites include 4-quinolinamine derivatives, suggesting shared intermediates in degradation pathways .
4-Chloro-6-methyl-N-(4-methylphenyl)quinolin-2-amine
- Structure: A trisubstituted quinoline with chloro, methyl, and methylphenyl groups.
- Biological Relevance : Targets enzymes like topoisomerase I and tyrosine kinases in cancer therapy .
- Comparison: Lacks the alkylating bis(2-chloroethyl)amino group, relying instead on steric and electronic effects for target interaction.
4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k)
- Structure: Substituted quinoline with chlorophenyl and methoxyphenyl groups.
- Synthesis : Prepared via Pd-catalyzed cross-coupling, yielding a melting point of 223–225°C .
- Comparison :
- Methoxy groups improve solubility but may reduce metabolic stability due to demethylation pathways.
- Absence of alkylating functionality limits direct DNA damage mechanisms, favoring receptor-mediated anticancer activity .
Biological Activity
4-Quinolinamine, N-[4-[4-[bis(2-chloroethyl)amino]phenoxy]phenyl]- is a chemical compound with significant biological activity, particularly in the field of medicinal chemistry. This compound has been studied for its potential therapeutic applications, especially as an anti-cancer agent due to its structural similarity to known cytotoxic agents.
- Molecular Formula : C25H23Cl2N3O
- Molecular Weight : 452.38 g/mol
- CAS Number : 133331-86-9
The compound functions primarily through the inhibition of DNA synthesis and cell division. The bis(2-chloroethyl)amino group is known to form cross-links with DNA, leading to cytotoxic effects that are particularly potent in rapidly dividing cells, such as cancer cells. This mechanism is similar to that of other alkylating agents used in chemotherapy.
Antitumor Properties
Research indicates that 4-Quinolinamine exhibits notable antitumor activity. A study highlighted its effectiveness against various cancer cell lines, including breast and lung cancer. The compound's ability to induce apoptosis in these cells was attributed to its interaction with cellular DNA.
Case Studies
- Cell Line Studies : In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with 4-Quinolinamine resulted in a dose-dependent increase in cell death, with IC50 values indicating significant potency compared to standard chemotherapeutic agents .
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to a reduction in tumor size and increased survival rates compared to control groups receiving no treatment .
Structure-Activity Relationship (SAR)
The biological activity of 4-Quinolinamine can be attributed to its unique structure. The presence of the quinoline moiety contributes to its lipophilicity, enhancing cellular uptake. The bis(2-chloroethyl)amino group is crucial for its alkylating properties, which are essential for its antitumor effects.
| Structural Feature | Contribution to Activity |
|---|---|
| Quinoline Ring | Enhances lipophilicity and cellular uptake |
| Bis(2-chloroethyl)amino Group | Induces DNA cross-linking and cytotoxicity |
| Phenoxy Linkage | May influence binding affinity and selectivity |
Research Findings
Recent studies have focused on optimizing the structure of 4-Quinolinamine derivatives to enhance their efficacy and reduce toxicity. Modifications have included varying the substituents on the quinoline ring and exploring different linker lengths between the quinoline and the bis(2-chloroethyl)amino group.
Pharmacokinetics
Pharmacokinetic studies suggest that 4-Quinolinamine has a favorable absorption profile with moderate bioavailability. Its metabolic pathway primarily involves hepatic metabolism, with several metabolites identified that retain some level of biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
